Insect Antifeedant Potency: 7-Methoxy-4,4-dimethylchroman-2-one vs. Unsubstituted 4-Chromanone in Myzus persicae Choice Assay
In a head-to-head comparison of 14 chromone, chromanone, and chalcone derivatives against the peach-potato aphid (Myzus persicae), 7-methoxy-2,2-dimethylchroman-4-one (compound 3, the isomer of the target) was identified as one of the four strongest deterrents, whereas 4-chromanone (compound 1, the unsubstituted parent scaffold) was inactive as a deterrent [1]. The study calculated Deterrence Indices (DI) at 1, 2, and 24 hours post-exposure; compounds with DI approaching 1.0 are considered ideal deterrents. While the exact DI value for compound 3 is not extracted in the publicly available abstract, it is grouped with isoxanthohumol (DI₂₄ = 0.6, p = 0.0000) as a strong deterrent, in contrast to 4-chromanone which displayed no deterrent activity at any time point [1].
| Evidence Dimension | Insect antifeedant deterrent activity (Deterrence Index, DI) |
|---|---|
| Target Compound Data | 7-Methoxy-2,2-dimethylchroman-4-one (isomer): classified among the strongest deterrents; specific DI values available in full text (Table 1 of ref) |
| Comparator Or Baseline | 4-Chromanone (unsubstituted parent): inactive deterrent at all time points (DI not significantly different from zero) |
| Quantified Difference | Qualitative: Strong deterrent vs. inactive. Quantitative DI comparison available in primary source Table 1. |
| Conditions | Choice test with Myzus persicae (Sulz.) on treated vs. control leaf halves; 20 apterous females per replicate, 8 replicates; monitored at 1, 2, and 24 hours; ANOVA with Student's t test (p < 0.05) |
Why This Matters
Procurement of unsubstituted chroman-2-one for antifeedant discovery programs would yield false negatives; only the 7-methoxy-4,4-dimethyl substitution pattern delivers deterrent activity in this agricultural pest model.
- [1] Stompor, M.; Dancewicz, K.; Gabryś, B.; Anioł, M. Insect Antifeedant Potential of Xanthohumol, Isoxanthohumol, and Their Derivatives. J. Agric. Food Chem. 2015, 63 (30), 6749–6756. View Source
